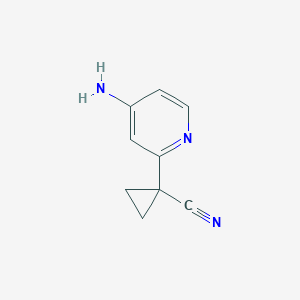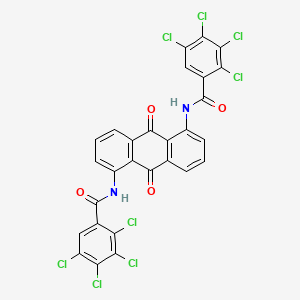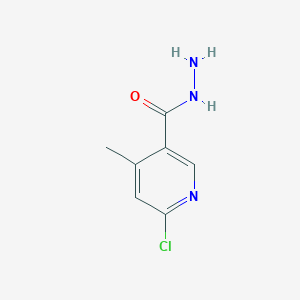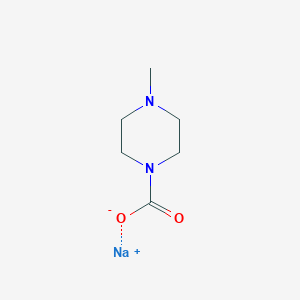
1-(4-Aminopyridin-2-yl)cyclopropane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Aminopyridin-2-yl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C9H9N3 It is a derivative of pyridine and cyclopropane, featuring an amino group at the 4-position of the pyridine ring and a nitrile group attached to the cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminopyridin-2-yl)cyclopropane-1-carbonitrile typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 4-aminopyridine, undergoes a series of reactions to introduce the cyclopropane ring. This can be achieved through cyclopropanation reactions using reagents such as diazomethane or other cyclopropanating agents.
Introduction of the Nitrile Group: The nitrile group can be introduced through a reaction with cyanogen bromide or other suitable nitrile-forming reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Aminopyridin-2-yl)cyclopropane-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced products.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
1-(4-Aminopyridin-2-yl)cyclopropane-1-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Aminopyridin-2-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and other interactions with biological molecules, while the nitrile group can participate in various chemical reactions. The exact mechanism may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Aminopyridin-2-yl)cyclopropane-1-carboxamide
- 1-(4-Aminopyridin-2-yl)cyclopropane-1-carboxylic acid
- 1-(4-Aminopyridin-2-yl)cyclopropane-1-methanol
Uniqueness
1-(4-Aminopyridin-2-yl)cyclopropane-1-carbonitrile is unique due to the presence of both an amino group and a nitrile group, which confer distinct chemical reactivity and potential applications. Its cyclopropane ring adds to its structural uniqueness, making it a valuable compound for various research and industrial purposes.
Propiedades
Fórmula molecular |
C9H9N3 |
|---|---|
Peso molecular |
159.19 g/mol |
Nombre IUPAC |
1-(4-aminopyridin-2-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C9H9N3/c10-6-9(2-3-9)8-5-7(11)1-4-12-8/h1,4-5H,2-3H2,(H2,11,12) |
Clave InChI |
ZPWBTYAVUZMCNN-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C#N)C2=NC=CC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene](/img/structure/B13125676.png)


![(3aR,8aS)-5-Ethoxy-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B13125697.png)

![(3S)-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13125707.png)
![7-Benzyl-4-(3-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13125708.png)



![N-[4-(4-Methylanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide](/img/structure/B13125743.png)
